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Abstract

Hevein is a small, cysteine-rich, chitin-binding protein originally isolated from the latex of the
rubber tree, Hevea brasiliensis. First described in 1960, it has since been the subject of
extensive research due to its pivotal role in plant defense, its potent antifungal properties, and
its significance as a major latex allergen. This technical guide provides an in-depth overview of
the discovery, history, and key experimental findings in Hevein research. It includes detailed
methodologies for its purification and functional assays, a compilation of its physicochemical
and biological properties, and a visualization of its role within the broader context of plant
innate immunity. This document serves as a comprehensive resource for researchers engaged
in the study of plant defense proteins and the development of novel antifungal agents.

Discovery and Historical Milestones

The journey of Hevein research began in the mid-20th century with the biochemical
characterization of proteins from Hevea brasiliensis latex.

e 1960: B.L. Archer first describes and isolates a crystalline protein from the latex of Hevea
brasiliensis, proposing the name "hevein".[1] This initial work laid the foundation for its
characterization as a major protein component of the latex's vacuolar structures, known as
lutoids.[2][3]
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e 1975: The complete amino acid sequence of Hevein is determined, revealing it to be a small
peptide of 43 amino acids.[2] This sequencing information was critical for later understanding
its homology with other proteins.

e 1990: The structure of the Hevein-encoding cDNA is determined. This research revealed
that Hevein is synthesized as a larger precursor protein, prohevein, which consists of a
signal peptide, the Hevein domain, a linker region, and a C-terminal domain.[2][4] It was also
found that wounding and phytohormones like ethylene and abscisic acid induce the
accumulation of Hevein transcripts.[2]

e 1991: The potent antifungal activity of Hevein against several chitin-containing
phytopathogenic fungi is demonstrated in vitro.[3][5] This discovery highlighted its likely role
in the plant's defense mechanisms. In the same year, the three-dimensional structure of
Hevein was determined by X-ray diffraction at a resolution of 2.8 A.

e 1993-Present: Subsequent research has focused on its role as a major latex allergen (Hev b
6), the detailed molecular basis of its chitin-binding and antifungal activities, and the broader
family of "hevein-like" protein domains found throughout the plant kingdom.[6]

Physicochemical and Biological Properties

Hevein is a well-characterized protein with a unique set of properties that underpin its
biological functions. It is a monomeric, basic peptide enriched in cysteine and glycine residues.

[2]
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Property

Value | Description

Reference(s)

Molecular Weight

~4.7 kDa (4727 g/mol )

[2]7]

Amino Acid Residues

43

[2][6]

Structure

Contains a characteristic
structural motif with an a-helix
and a three-stranded
antiparallel B-sheet, stabilized

by four disulfide bridges.

[2]

Binding Specificity

Binds to N-acetyl-D-
glucosamine (GICNAC)

polymers, primarily chitin.

[3]

Binding Affinity

Isothermal Titration
Calorimetry has been used to
characterize the
thermodynamics of Hevein's
association with GIcNAc
oligomers. The binding is
characterized by high

association enthalpies.

Antifungal Activity

Exhibits inhibitory activity
against a range of chitin-

containing fungi.

[3](8]

Allergenicity

Designated as Hev b 6, itis a
major IgE-binding epitope and
a primary cause of latex

allergy.

[719]

Cellular Localization

Primarily found in the lutoids,
which are vacuole-derived

organelles within the latex.

[3]

Precursor Protein

Synthesized as a 187-amino
acid propeptide called

prohevein, which is cleaved to

[6]1°]
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yield the mature Hevein and a

C-terminal domain.

Quantitative Data Summary
Table 1: Antifungal Activity of Hevein

The antifungal efficacy of Hevein has been quantified against various fungal species. The
Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

Fungal Species Assay Type MIC Value (pg/mL) Reference(s)
Candida tropicalis ) o
Broth Microdilution 12 (MIC80) [8]
ATCC 750
Candida albicans ) o
Broth Microdilution 95 (MIC80) [8]
ATCC 10231
Candida krusei ATCC ) o
Broth Microdilution 190 (MICB80) [8]

6258

Trichoderma hamatum  Hyphal Growth Assay 90 (IC50)

Phycomyces
Hyphal Growth Assay 300 (IC50)
blakesleeanus

Note: MIC80 refers to the concentration that inhibits 80% of fungal growth. IC50 refers to the
concentration that causes 50% growth inhibition.

Key Experimental Protocols

Protocol for Purification of Hevein from Hevea
brasiliensis Latex

This protocol is a synthesized methodology based on common practices involving
centrifugation, acid extraction, and affinity chromatography.

Materials:
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Freshly tapped or freeze-dried Hevea brasiliensis latex (bottom fraction).
Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea.

1 N NaOH.

Chitin affinity column.

Wash Buffer: 0.2 M NaCl.

Elution Buffer: 0.5 M Acetic Acid.

Dialysis tubing (1 kDa MWCO).

Spectrophotometer.

Procedure:

Latex Fractionation: Centrifuge fresh latex at high speed to separate it into the rubber
fraction (top), cytoplasm (middle), and the lutoid-containing pellet (bottom fraction). Use the
bottom fraction as the starting material.

Acid Extraction: Resuspend the bottom fraction in Extraction Buffer. The thiourea is included
to inhibit polyphenoloxidase activity. Adjust the pH of the extract to 4.0 with 1 N NaOH.

Clarification: Centrifuge the extract at 20,000 x g for 10 minutes to pellet insoluble material.
Collect the supernatant.

Chitin Affinity Chromatography: a. Equilibrate a chitin affinity column with Wash Buffer. b.
Load the clarified supernatant onto the column. c. Wash the column extensively with Wash
Buffer until the absorbance at 280 nm (A280) of the flow-through is below 0.01. d. Elute the
bound proteins, including Hevein, with Elution Buffer.

Concentration and Buffer Exchange: Collect the peak fractions from the elution. Dilute the
pooled fractions and adjust the pH to 3.8. For further purification and buffer exchange,
dialyze extensively against deionized water or a buffer of choice.
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» Quantification and Purity Check: Determine the protein concentration using a
spectrophotometer (A280) or a protein assay. Assess purity by SDS-PAGE. Hevein will
appear as a ~4.7 kDa band.

Protocol for Antifungal Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines
for testing the susceptibility of fungi to antimicrobial peptides.

Materials:

» Purified Hevein.

e Fungal strain of interest (e.g., Candida albicans).
e RPMI-1640 medium (2X concentration).
 Sterile 96-well microtiter plates.

 Sterile water.

e Spectrophotometer or plate reader.

Procedure:

e Inoculum Preparation: a. Culture the fungal strain in a suitable broth medium until it reaches
the exponential growth phase. b. Wash the fungal cells with sterile PBS by centrifugation and
resuspension. c. Resuspend the final cell pellet in 2X RPMI-1640 medium and adjust the cell
density to the desired concentration (e.g., 2 x 103 cells/mL for C. albicans).

» Serial Dilution of Hevein: a. In a 96-well plate, prepare a two-fold serial dilution of Hevein in
sterile water to achieve a final volume of 50 uL per well. The starting concentration should be
at least double the highest final concentration to be tested.

o Assay Setup: a. To each well containing the Hevein dilutions, add 50 pL of the prepared
fungal inoculum. This brings the final volume to 100 pL and dilutes both the Hevein and the
medium to their final 1X concentrations. b. Include a positive control (fungal inoculum without
Hevein) and a negative control (medium only, no fungus or Hevein).
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 Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

o Determining MIC: a. After incubation, determine the fungal growth by measuring the optical
density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader. b. The MIC is
defined as the lowest concentration of Hevein that causes a significant inhibition of growth
(e.g., 80% inhibition, MIC80) compared to the positive control.

Visualizing Hevein's Role and Experimental

Processes
Logical Workflow for Hevein Research

The following diagram illustrates a typical workflow for the isolation, characterization, and
functional analysis of Hevein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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